

A Comprehensive Technical Guide to the Spectroscopic Data and Characterization of Seco-Rapamycin

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Compound of Interest

Compound Name: Seco Rapamycin

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This technical guide provides an in-depth overview of the spectroscopic data and characterization of seco-rapamycin, a principal degradation product of the immunosuppressant and mTOR inhibitor, rapamycin. Understanding the physicochemical properties and spectral characteristics of seco-rapamycin is crucial for the development, stability testing, and quality control of rapamycin-based therapeutics.

Introduction to Seco-Rapamycin

Seco-rapamycin is the ring-opened derivative of rapamycin, formed through the hydrolysis of the lactone group in the macrocyclic structure of the parent compound.^{[1][2]} This structural alteration significantly impacts its biological activity, with seco-rapamycin exhibiting markedly reduced immunosuppressive potency and a diminished ability to inhibit the mTOR (mammalian target of rapamycin) signaling pathway compared to rapamycin.^{[2][3][4]} Despite its reduced activity, the characterization of seco-rapamycin is of paramount importance as it is a key impurity and degradation product that needs to be monitored in pharmaceutical formulations of rapamycin.

Physicochemical Properties

A summary of the fundamental physicochemical properties of seco-rapamycin is presented in the table below.

Property	Value (Free Acid)	Value (Sodium Salt)	Reference(s)
Chemical Name	(S)-1-(2- ((2R,3R,6S)-2- hydroxy-6- ((2S,3E,5E,7E,9S,11R ,13R,14R,15E,17R,19 E,21R)-14-hydroxy- 22-((1S,3R,4R)-4- hydroxy-3- methoxycyclohexyl)-2, 13-dimethoxy- 3,9,11,15,17,21- hexamethyl-12,18- dioxodocosa- 3,5,7,15,19-pentaen- 1-yl)-3- methyltetrahydro-2H- pyran-2-yl)-2- oxoacetyl)piperidine- 2-carboxylic acid	Not Applicable	
Synonyms	Seco-Sirolimus, Secorapamycin A	Secorapamycin A monosodium	
Molecular Formula	C ₅₁ H ₇₉ NO ₁₃	C ₅₁ H ₇₈ NNaO ₁₃	
Molecular Weight	914.2 g/mol	~936.15 g/mol	
CAS Number	147438-27-5	148554-65-8	

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of seco-rapamycin.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and Carbon- 13 (^{13}C) NMR are powerful tools for the structural elucidation of seco-rapamycin, confirming the cleavage of the macrocyclic ring.

Nucleus	Solvent	Key Chemical Shifts (δ) and Observations	Reference(s)
^1H NMR	DMSO- d_6	- δ 4.2 ppm: Attributed to the C-14 hydroxyl group.- Absence of signals corresponding to the intact macrocyclic ester confirms ring-opening.	
^{13}C NMR	DMSO- d_6	- δ 172 ppm: Characteristic of the sodium carboxylate group.	
2D NMR	DMSO- d_6	- Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to confirm proton-carbon connectivity.	

3.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of seco-rapamycin.

Ionization Mode	Key m/z Ratios and Observations	Reference(s)
Electrospray Ionization (ESI)	- Negative Ion Mode: $[M-H]^-$ at m/z 912.6- Positive Ion Mode (Sodium Salt): $[M+Na]^+$ at m/z 936.6- Tandem MS (MS/MS) provides characteristic fragmentation patterns for structural confirmation.	

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated system within the seco-rapamycin molecule.

Solvent	λ_{max}	Reference(s)
Not Specified	277 nm, 289 nm	

3.4. Infrared (IR) Spectroscopy

While specific peak assignments for seco-rapamycin are not extensively reported in the public domain, IR spectroscopy is a valuable technique for identifying functional groups and is often included in a comprehensive Certificate of Analysis. In situ IR has been utilized to monitor the synthesis of rapamycin derivatives, highlighting its utility in tracking chemical transformations.

Experimental Protocols

The characterization of seco-rapamycin relies on a combination of chromatographic separation and spectroscopic analysis.

4.1. High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

HPLC is the primary method for separating seco-rapamycin from rapamycin and other degradation products. A typical experimental setup is outlined below.

- Column: Reversed-phase C8 or C18 column.
- Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. The pH of the mobile phase can influence the retention and separation of seco-rapamycin.
- Detection: UV detection at the λ_{max} of seco-rapamycin (277 nm and 289 nm).
- Flow Rate: Typically around 1 mL/min.
- Temperature: Column temperature may be controlled to ensure reproducibility.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

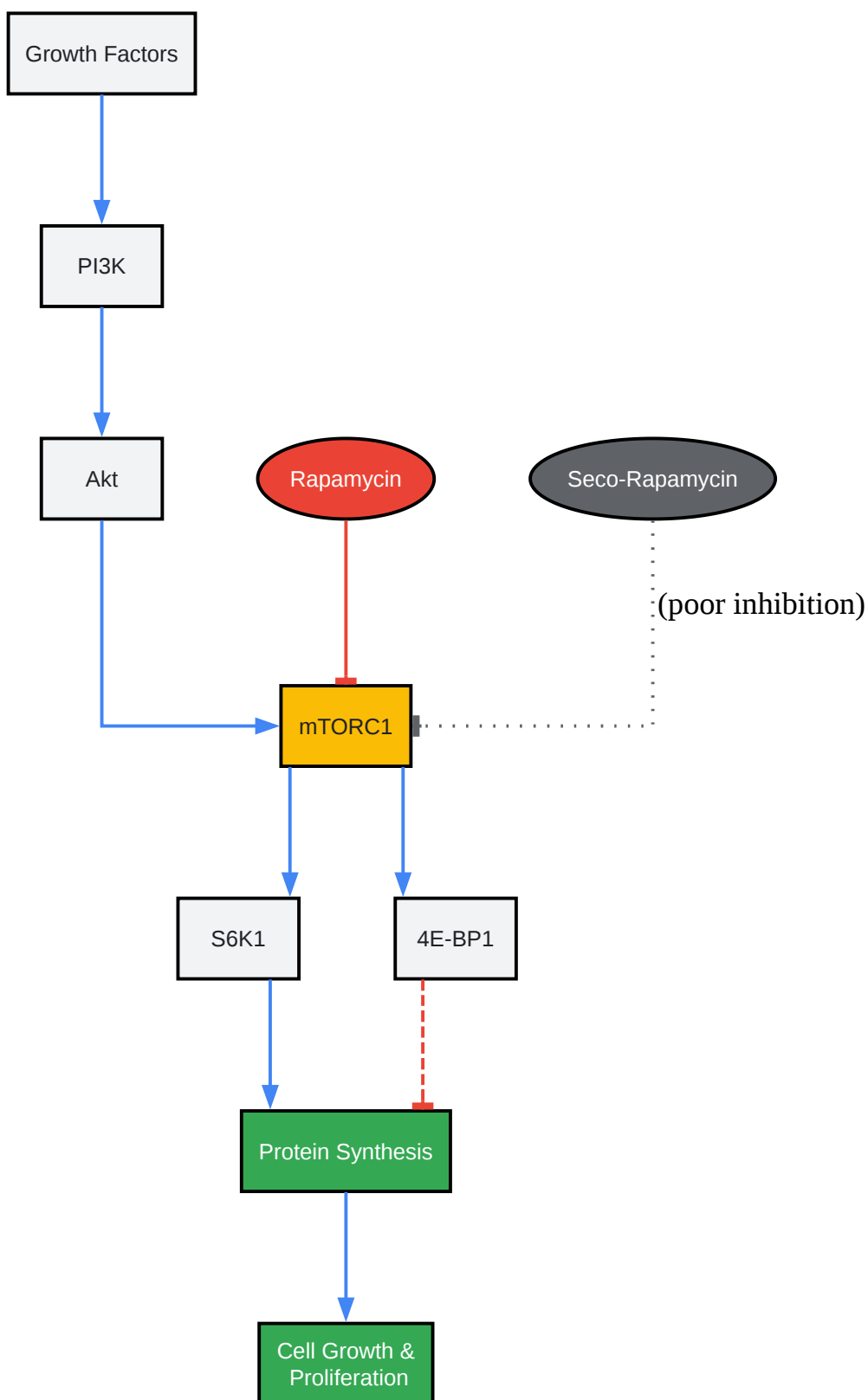
Coupling HPLC with mass spectrometry allows for the definitive identification and sensitive quantification of seco-rapamycin.

- Chromatography: An HPLC system as described above is used for separation.
- Ionization: Electrospray ionization (ESI) is commonly used.
- Mass Analysis: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to detect the molecular ions and fragmentation patterns of the eluting compounds.

Signaling Pathways and Biological Activity

While rapamycin is a potent inhibitor of the mTOR signaling pathway, a critical regulator of cell growth and proliferation, seco-rapamycin demonstrates significantly reduced activity in this regard. It poorly activates mTOR. However, some evidence suggests that seco-rapamycin may mimic rapamycin's ability to inhibit the proteasome.

Below is a simplified diagram of the mTOR signaling pathway, which is the primary target of rapamycin.

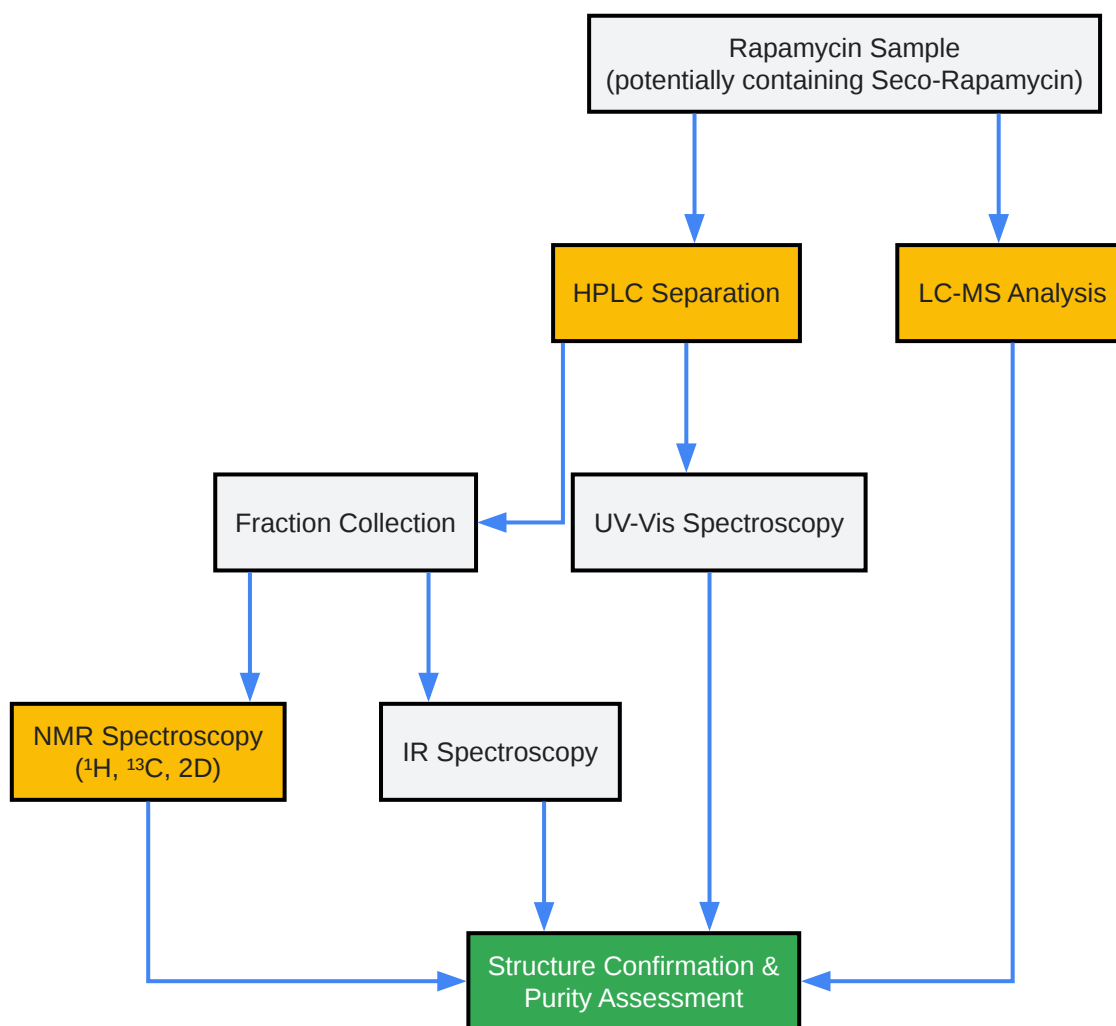


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Caption: Simplified mTOR signaling pathway and the inhibitory action of rapamycin.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of seco-rapamycin.



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Caption: Workflow for the isolation and characterization of seco-rapamycin.

Conclusion

The comprehensive characterization of seco-rapamycin through a combination of chromatographic and spectroscopic techniques is essential for ensuring the quality, safety, and efficacy of rapamycin-containing pharmaceutical products. This guide provides the foundational

spectroscopic data and experimental approaches necessary for researchers and drug development professionals working with this important macrolide.

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